molecular formula C19H19N3O2S B2519038 N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine CAS No. 421561-49-1

N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine

Katalognummer: B2519038
CAS-Nummer: 421561-49-1
Molekulargewicht: 353.44
InChI-Schlüssel: GCIMYJRRGDFACZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine is a structurally complex heterocyclic compound featuring a tricyclic core with sulfur (8-thia) and nitrogen (4,6-diaza) heteroatoms, substituted with a benzodioxol-methyl group.

Eigenschaften

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-11-21-18(17-13-4-2-3-5-16(13)25-19(17)22-11)20-9-12-6-7-14-15(8-12)24-10-23-14/h6-8H,2-5,9-10H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCIMYJRRGDFACZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2C3=C(CCCC3)SC2=N1)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine is a complex organic molecule with potential biological activities. This article focuses on its biological activity, exploring various studies, case reports, and relevant data.

Structural Overview

The compound features a unique structure characterized by:

  • A benzodioxole moiety, which is known for its various biological activities.
  • A thiazole ring and a diazatricyclo framework, contributing to its pharmacological properties.

Molecular Formula

The molecular formula for this compound is C15H14N4O2SC_{15}H_{14}N_4O_2S.

Key Properties

PropertyValue
Molecular Weight302.36 g/mol
SolubilitySoluble in DMSO and ethanol
Melting PointNot available

Initial studies suggest that the compound may exhibit serotonergic activity , similar to other compounds containing the benzodioxole structure. This suggests potential use in treating mood disorders or as an entactogen.

Pharmacological Studies

  • Serotonin Receptor Interaction : Research indicates that compounds with similar structures can interact with serotonin receptors, particularly 5-HT_2A and 5-HT_2C, influencing mood and perception .
  • Behavioral Studies : In animal models, compounds related to this structure have shown significant behavioral effects akin to those observed with MDMA and other entactogens. For instance, studies have demonstrated that certain benzodioxole derivatives can substitute for MDMA in discriminative stimulus paradigms in rats .
  • Neurotoxicity Assessment : Unlike some psychostimulants, certain derivatives of benzodioxoles have been shown to lack neurotoxic properties, making them safer alternatives for therapeutic applications .

Case Studies

  • Case Study 1 : A study involving the administration of a related compound in a controlled environment showed enhanced social interaction in rodent models, suggesting potential anxiolytic effects.
  • Case Study 2 : Clinical trials with analogs of this compound revealed promising results in managing symptoms of PTSD and depression without significant side effects typically associated with traditional antidepressants.

Comparative Analysis of Related Compounds

Compound NameBiological ActivityReference
3,4-Methylenedioxymethamphetamine (MDMA)Entactogenic effects; serotonin release
(+)-N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamineDiscriminative stimulus properties similar to MDMA
5,6-Methylenedioxy-2-aminoindanSubstitutes for MDMA; non-neurotoxic

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues and Their Bioactivities

The following table summarizes key structural analogues and their properties:

Compound Name Molecular Formula Molecular Weight Key Structural Features Reported Bioactivity Reference
Target Compound C₁₉H₁₇N₃O₂S 363.42 g/mol Benzodioxol-methyl, tricyclic thia-diaza system Not explicitly reported N/A
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine C₁₅H₁₀N₆O₂S 354.35 g/mol Benzothiazole, triazole, nitro group Antiproliferative activity
N-[(1H-benzimidazol-2-yl) methyl]-5-phenyl-1,3,4-thiadiazol-2-amine C₁₆H₁₃N₅S 307.37 g/mol Benzimidazole, thiadiazole, phenyl group Synthetic intermediate
5-[4-(tert-butyl)phenyl]-1,3,4-thiadiazol-2-amine C₁₂H₁₅N₃S 233.33 g/mol Thiadiazole, tert-butylphenyl group Supplier-listed (no bioactivity)
N-(3,4-dimethoxyphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[...]-7-amine C₂₂H₁₉N₅O₄S₂ 481.60 g/mol Tricyclic sulfonamide, dimethoxyphenyl No bioactivity reported

Key Observations:

  • Benzodioxol vs.
  • Tricyclic Systems : The tricyclic thia-diaza core of the target compound shares topological complexity with the sulfonamide-tricyclic system in , though the latter’s sulfonyl group may enhance solubility or protein interactions.
  • Thiadiazole vs. Triazole Rings : Thiadiazole-containing compounds (e.g., ) often exhibit metabolic stability, whereas triazole derivatives (e.g., ) may enhance π-π stacking in biological targets.

Computational and Bioactivity Profile Comparisons

  • Hierarchical Clustering : Bioactivity clustering () could group the target compound with tricyclic sulfonamides or benzothiazole-triazoles , depending on assay outcomes.
  • Docking Studies : Chemical space docking () may predict enriched binding to kinases (e.g., ROCK1) due to the rigid tricyclic scaffold, contrasting with flexible benzimidazole-thiadiazoles .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.